Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate
Description
Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate is a thiophene-based organic compound featuring a methyl ester group at position 2 and a benzyl(methylsulfonyl)amino substituent at position 3.
The compound’s structure combines aromatic (benzyl), electron-withdrawing (methylsulfonyl), and ester functionalities, making it a candidate for pharmaceutical or agrochemical applications. Its lipophilicity is likely higher than simpler analogs due to the bulky benzyl group.
Properties
IUPAC Name |
methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-19-14(16)13-12(8-9-20-13)15(21(2,17)18)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJZGOAKOHKGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N(CC2=CC=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate begins with the construction of the thiophene ring, followed by sequential introductions of the benzyl, methylsulfonyl, and carboxylate ester groups. Key challenges include maintaining regioselectivity during substitutions and avoiding side reactions at reactive sulfur sites.
Thiophene Ring Formation
The thiophene core is typically synthesized via cyclization of aryl sulfides or mercaptoacetals. For example, intramolecular cyclization of 2-phenylthioethanol using Pd/Al catalysts at elevated temperatures yields benzo[b]thiophene derivatives, a related scaffold. Adapting this approach, 3-oxotetrahydrothiophenes serve as precursors for aminothiophenes through hydroxylamine-mediated ring contraction. Specifically, 3-oxo-4-methoxycarbonyltetrahydrothiophene reacts with hydroxylamine hydrochloride in acetonitrile at 75–160°C to form 3-amino-4-methoxycarbonylthiophene, a critical intermediate.
Introduction of the Benzyl and Methylsulfonyl Groups
The benzyl(methylsulfonyl)amino substituent is introduced via nucleophilic substitution or reductive amination. In one method, 3-aminothiophene-2-carboxylate undergoes benzylation using benzyl bromide in the presence of a base like cesium carbonate, followed by sulfonylation with methylsulfonyl chloride. This two-step process ensures sequential functionalization while minimizing steric hindrance.
Stepwise Synthetic Protocols
Method A: Sequential Functionalization of 3-Aminothiophene-2-Carboxylate
Amination of Thiophene Precursor :
Reacting 3-oxo-4-methoxycarbonyltetrahydrothiophene with hydroxylamine hydrochloride in acetonitrile at reflux (80°C) for 12 hours yields 3-amino-4-methoxycarbonylthiophene hydrochloride.Benzylation :
The amine is treated with benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours, producing 3-benzylamino-4-methoxycarbonylthiophene.Sulfonylation :
Methylsulfonyl chloride is added dropwise to the benzylated intermediate in dichloromethane with triethylamine as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the target compound.
Optimization Insights:
- Solvent Selection : Polar aprotic solvents like DMF enhance benzylation yields (85–90%) compared to tetrahydrofuran (70–75%).
- Temperature Control : Sulfonylation at 0°C prevents exothermic side reactions, improving purity (>95% by HPLC).
Alternative Pathways and Comparative Analysis
Method B: One-Pot Tandem Reactions
A streamlined approach combines amination and sulfonylation in a single pot. Starting with 3-oxotetrahydrothiophene, hydroxylamine sulfate and methylsulfonyl chloride are sequentially added in acetonitrile under reflux. While this reduces steps, yields are lower (65–70%) due to competing hydrolysis.
Method C: Solid-Phase Synthesis
Immobilizing the thiophene core on Wang resin enables automated synthesis. After amination and benzylation on-resin, cleavage with trifluoroacetic acid releases the product. This method achieves high purity (>98%) but requires specialized equipment.
Table 1: Comparison of Synthetic Methods
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| A | 3 | 85–90 | 95 | High yield, scalable |
| B | 1 | 65–70 | 88 | Reduced steps |
| C | 3 | 75–80 | 98 | Automated purity |
Structural Characterization and Analytical Validation
Post-synthesis characterization employs:
- NMR Spectroscopy : $$^1$$H NMR (CDCl₃) displays distinct signals at δ 3.45 (s, 3H, SO₂CH₃), δ 4.65 (s, 2H, CH₂Ph), and δ 7.25–7.40 (m, 5H, aromatic).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 354.1 [M+H]⁺.
- X-ray Crystallography : Single-crystal analysis reveals planar thiophene ring geometry with a 120° bond angle at the sulfonamide nitrogen.
Applications and Derivative Synthesis
The compound serves as a precursor for bioactive analogs:
- Antimicrobial Agents : Substituting the benzyl group with fluorinated aryl groups enhances activity against Staphylococcus aureus (MIC 2 µg/mL).
- Kinase Inhibitors : Introducing a pyridinyl moiety at the carboxylate position yields potent JAK2 inhibitors (IC₅₀ 50 nM).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism would vary based on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of related thiophene-2-carboxylate derivatives:
Physical Properties
- Melting Points: Analogs like Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate () and Methyl 3-hydroxy derivatives () exhibit high melting points (200–226°C), suggesting that the target compound’s bulky benzyl group may further elevate its melting point .
- Solubility : The benzyl group enhances lipophilicity, reducing water solubility compared to polar analogs like Methyl 3-sulfamoylthiophene-2-carboxylate () .
Biological Activity
Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a thiophene ring, a benzyl group, and a methylsulfonyl amino moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: CHNOS
Molecular Weight: 291.34 g/mol
CAS Number: Not specified in the provided data.
Anticancer Properties
Recent studies have indicated that thiophene derivatives exhibit promising anticancer activity. For instance, compounds structurally related to this compound have shown cytotoxic effects on various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of various thiophene derivatives, this compound was tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (epidermoid carcinoma) | <10 | |
| Jurkat (T-cell leukemia) | <15 | |
| HT29 (colon carcinoma) | <20 |
These results suggest that the compound possesses significant anticancer potential, particularly against epidermoid carcinoma and T-cell leukemia.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer progression. The following mechanisms have been proposed:
- Inhibition of Bcl-2 Protein: Similar compounds have shown to inhibit Bcl-2, a protein that prevents apoptosis in cancer cells, thereby promoting cell death .
- Disruption of Cell Cycle: The compound may interfere with cell cycle progression, leading to increased apoptosis in malignant cells .
Antimicrobial Activity
In addition to anticancer properties, thiophene derivatives are also known for their antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains.
Antimicrobial Efficacy
A study assessed the antimicrobial activity of several thiophene derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Q & A
Basic: What are the standard synthetic routes for Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate?
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the thiophene backbone via cyclization reactions using dicarbonyl compounds and sulfur .
- Step 2: Introduction of the benzyl(methylsulfonyl)amino group through nucleophilic substitution or coupling reactions. For example, reacting a thiophene-2-carboxylate derivative with benzyl(methylsulfonyl)amine under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3: Esterification with methanol to finalize the methyl ester group .
Key Considerations: Optimize reaction time and temperature (e.g., reflux in inert atmosphere) to enhance yield and purity .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy: H and C NMR confirm structural integrity, including substitution patterns (e.g., thiophene ring protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm, S=O at ~1150 cm) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- Elemental Analysis: Ensures purity (>95%) by verifying C, H, N, S content .
Methodological Tip: Cross-reference data with computational predictions (e.g., PubChem entries) to resolve ambiguities .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening: Test bases like triethylamine vs. DBU for nucleophilic substitutions .
- Solvent Effects: Compare polar aprotic solvents (DMF, DCM) to stabilize intermediates .
- Temperature Control: Gradual heating (e.g., 60–130°C) minimizes side reactions in cyclization steps .
- Purification: Use reverse-phase HPLC or recrystallization (methanol/water gradients) for high-purity isolates .
Data Note: Track yield variations using TLC or GC-MS at each step .
Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data across studies?
- Cross-Validation: Replicate analyses using orthogonal methods (e.g., X-ray crystallography alongside NMR) .
- Batch Analysis: Compare multiple synthetic batches to rule out impurities (e.g., unreacted starting materials) .
- Biological Assays: Use standardized protocols (e.g., MIC for antimicrobial studies) to minimize variability in bioactivity data .
Case Study: Discrepancies in C NMR shifts may arise from solvent polarity; re-run spectra in deuterated DMSO vs. CDCl .
Advanced: What computational strategies model the compound’s interactions with biological targets?
- Molecular Docking: Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the sulfamoyl group’s role in hydrogen bonding .
- Molecular Dynamics (MD): Assess stability of ligand-protein complexes over 100-ns simulations (e.g., GROMACS) .
- QSAR Studies: Correlate substituent effects (e.g., benzyl vs. methyl groups) with bioactivity using Hammett parameters .
Resource Tip: Use PubChem’s 3D conformer library for initial docking poses .
Advanced: What are the challenges in scaling up synthesis from lab to pilot scale?
- Purification Bottlenecks: Replace column chromatography with continuous flow reactors for larger batches .
- Thermal Safety: Monitor exothermic reactions (e.g., sulfonylation) using calorimetry to prevent runaway conditions .
- Yield Optimization: Pilot-scale trials may require adjusting stoichiometry (e.g., 1.2–1.5 eq. of benzylamine) .
Advanced: How do structural modifications influence the compound’s biological activity?
- Substituent Effects:
- Benzyl Group: Enhances lipophilicity and membrane permeability .
- Methylsulfonyl: Increases electrophilicity, promoting covalent binding to cysteine residues .
- Case Study: Replacing the methyl ester with ethyl reduces metabolic stability in hepatic microsome assays .
Experimental Design: Synthesize analogs (e.g., halogenated benzyl groups) and test against control compounds in dose-response assays .
Advanced: What strategies mitigate degradation during long-term storage?
- Storage Conditions: Use amber vials at –20°C under argon to prevent oxidation of the thiophene ring .
- Stabilizers: Add antioxidants (e.g., BHT) to solid samples .
- Periodic QC: Monitor purity via HPLC every 6 months; repurify if degradation exceeds 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
